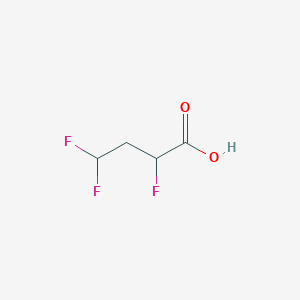

Acide 2,4,4-trifluorobutanoïque

Vue d'ensemble

Description

2,4,4-Trifluorobutanoic acid, also known as 4,4,4-Trifluorobutyric acid, is a colorless low melting solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 2,4,4-Trifluorobutanoic acid involves the alkylation of a chiral nucleophilic equivalent with CF3–CH2–I . This method has been specifically developed for large-scale preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .

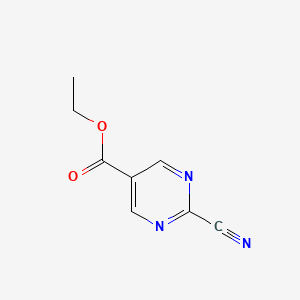

Molecular Structure Analysis

The molecular formula of 2,4,4-Trifluorobutanoic acid is C4H5F3O2 . Its average mass is 142.077 Da and its monoisotopic mass is 142.024170 Da .

Physical And Chemical Properties Analysis

2,4,4-Trifluorobutanoic acid is a colorless low melting solid . Its molecular formula is C4H5F3O2 , and it has an average mass of 142.077 Da and a monoisotopic mass of 142.024170 Da .

Mécanisme D'action

The mechanism of action of 2,4,4-Trifluorobutanoic acid is not entirely understood. However, it is believed that the compound acts as an acid catalyst in the reaction of organic compounds. Additionally, it is believed that 2,4,4-Trifluorobutanoic acid may act as a proton donor, which facilitates the formation of new bonds between molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2,4,4-Trifluorobutanoic acid are not well understood. However, it is believed that the compound may act as an acid catalyst in the reaction of organic compounds, which could lead to the formation of new bonds between molecules. Additionally, 2,4,4-Trifluorobutanoic acid may act as a proton donor, which could lead to the formation of new chemical bonds.

Avantages Et Limitations Des Expériences En Laboratoire

2,4,4-Trifluorobutanoic acid has several advantages and limitations for lab experiments. One of the main advantages of using 2,4,4-Trifluorobutanoic acid is its low boiling point, which makes it easier to work with in the laboratory. Additionally, 2,4,4-Trifluorobutanoic acid is relatively non-toxic and is readily available from chemical suppliers. However, 2,4,4-Trifluorobutanoic acid is highly corrosive and can cause skin and eye irritation, so it is important to use protective equipment when working with the compound. Additionally, 2,4,4-Trifluorobutanoic acid is a colorless liquid, so it can be difficult to detect in a laboratory setting.

Orientations Futures

There are several potential future directions for the use of 2,4,4-Trifluorobutanoic acid in scientific research. One potential future direction is the use of 2,4,4-Trifluorobutanoic acid in the synthesis of pharmaceuticals and other organic compounds. Additionally, 2,4,4-Trifluorobutanoic acid could be used as a reagent in the synthesis of organometallic compounds and organosilicon compounds. Additionally, 2,4,4-Trifluorobutanoic acid could be used as a catalyst in the production of fluorinated compounds. Finally, 2,4,4-Trifluorobutanoic acid could be used as a solvent in the production of polymers.

Applications De Recherche Scientifique

Acide 2,4,4-trifluorobutanoïque : Une Analyse Exhaustive des Applications de la Recherche Scientifique :

Synthèse Organique

L'this compound sert de matière première et d'intermédiaire important dans la synthèse organique. Ses propriétés uniques le rendent précieux pour la construction de structures moléculaires complexes qui sont utilisées dans divers produits chimiques .

Produits Pharmaceutiques

Dans l'industrie pharmaceutique, l'this compound est utilisé pour la synthèse d'acides aminés (AA) fluorés sur mesure. Ces AA sont essentiels à la découverte pharmaceutique en raison de leur potentiel dans le développement de médicaments .

Conception de Médicaments

Les dérivés du composé, en particulier les dérivés énantiomériquement purs de l'acide 2-amino-4,4,4-trifluorobutanoïque, sont très recherchés comme bioisostères du fragment leucine dans la conception de médicaments. Cette application est essentielle pour créer des médicaments nouveaux et efficaces .

Synthèse Asymétrique

Une application pratique de l'this compound est la synthèse asymétrique de son dérivé N-Fmoc énantiomériquement pur. Ce processus est important pour la production à grande échelle du composé pour diverses utilisations dans la recherche et l'industrie .

Safety and Hazards

2,4,4-Trifluorobutanoic acid is classified as dangerous. It may cause serious eye irritation and damage, severe skin burns, and eye damage. It may also be corrosive to metals . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored in a corrosive resistant container with a resistant inner liner, and locked up .

Propriétés

IUPAC Name |

2,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZJIHGUQXOGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)

![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)

![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)

![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)

![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)

![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)